

# Chemical properties and reactivity of 2-Chloro-5-methylpyrazine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-5-methylpyrazine

Cat. No.: B1367138

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Reactivity of **2-Chloro-5-methylpyrazine**

## Introduction

**2-Chloro-5-methylpyrazine** stands as a pivotal heterocyclic building block within the landscape of modern organic synthesis. As a substituted pyrazine, its electron-deficient aromatic system, combined with the reactive chlorine handle, renders it an exceptionally versatile intermediate for constructing complex molecular architectures. The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics, including drugs for cancer, viral infections, and cardiovascular diseases.<sup>[1][2]</sup> The strategic importance of this moiety stems from its ability to engage in hydrogen bonding and other non-covalent interactions, modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients.

This guide provides an in-depth technical overview of the chemical properties and reactivity of **2-Chloro-5-methylpyrazine**. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explore the causal relationships that govern its synthetic transformations. We will delve into the electronic nature of the molecule, dissect the mechanisms of its key reactions, and present field-proven protocols to empower scientists in their research and development endeavors.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use. These characteristics are crucial for identity confirmation, purity assessment, and reaction monitoring.

Table 1: Physicochemical Properties of **2-Chloro-5-methylpyrazine**

| Property          | Value                                          | Source(s)                               |
|-------------------|------------------------------------------------|-----------------------------------------|
| CAS Number        | <b>59303-10-5</b>                              | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> | <a href="#">[4]</a>                     |
| Molecular Weight  | 128.56 g/mol                                   | <a href="#">[4]</a>                     |
| Appearance        | Colorless to yellow solid or liquid            |                                         |
| Boiling Point     | 172 °C                                         | <a href="#">[3]</a>                     |
| Density           | 1.234 g/cm <sup>3</sup>                        | <a href="#">[3]</a>                     |
| Flash Point       | 72 °C                                          | <a href="#">[3]</a>                     |

| Storage Conditions | Inert atmosphere, 2-8 °C | |

Table 2: Representative Spectroscopic Data for **2-Chloro-5-methylpyrazine**

| Technique                                         | Expected Data                                                                                                                 | Interpretation                                                                                                                                            |
|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)  | δ ~8.2-8.4 (s, 1H), δ ~8.1-8.3 (s, 1H), δ ~2.5-2.7 (s, 3H)                                                                    | Two singlets in the aromatic region corresponding to the two non-equivalent pyrazine protons. One singlet in the aliphatic region for the methyl protons. |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) | δ ~153, ~150, ~146, ~143, ~21                                                                                                 | Four distinct signals in the aromatic region for the pyrazine ring carbons and one signal in the aliphatic region for the methyl carbon.                  |
| IR (cm <sup>-1</sup> )                            | ~3050-3100 (Aromatic C-H Stretch), ~2900-3000 (Aliphatic C-H Stretch), ~1550-1600 (C=N, C=C Stretch), ~800-850 (C-Cl Stretch) | Characteristic peaks confirming the presence of the aromatic ring, methyl group, and chloro-substituent.                                                  |

| Mass Spec. (EI) | m/z 128 (M<sup>+</sup>), 130 (M+2)<sup>+</sup> | Molecular ion peak at 128, with a characteristic M+2 peak of approximately one-third the intensity, confirming the presence of one chlorine atom. |

Scientist's Insight: The two distinct singlets for the aromatic protons in the <sup>1</sup>H NMR spectrum are a key identifier, confirming the 2,5-disubstitution pattern. In reaction monitoring, the disappearance of these signals and the appearance of new, often more complex, splitting patterns provide a clear indication of successful transformation at the C2 position.

## Core Reactivity Principles: The Electrophilic Nature of the Pyrazine Ring

The reactivity of **2-Chloro-5-methylpyrazine** is fundamentally governed by the electronic properties of the pyrazine ring. The two nitrogen atoms are highly electronegative and exert a powerful electron-withdrawing effect (a -I inductive and -M mesomeric effect) on the entire

aromatic system. This effect significantly reduces the electron density of the ring carbons, rendering them electrophilic and highly susceptible to attack by nucleophiles. The chlorine atom at the C2 position is therefore "activated" towards substitution.

Caption: Electronic nature of **2-Chloro-5-methylpyrazine**.

This inherent electrophilicity makes Nucleophilic Aromatic Substitution (SNAr) a primary and highly effective reaction pathway. Furthermore, the polarized C-Cl bond provides a perfect site for oxidative addition by low-valent transition metals, opening the door to a vast array of powerful cross-coupling reactions.

## Key Synthetic Transformations and Methodologies

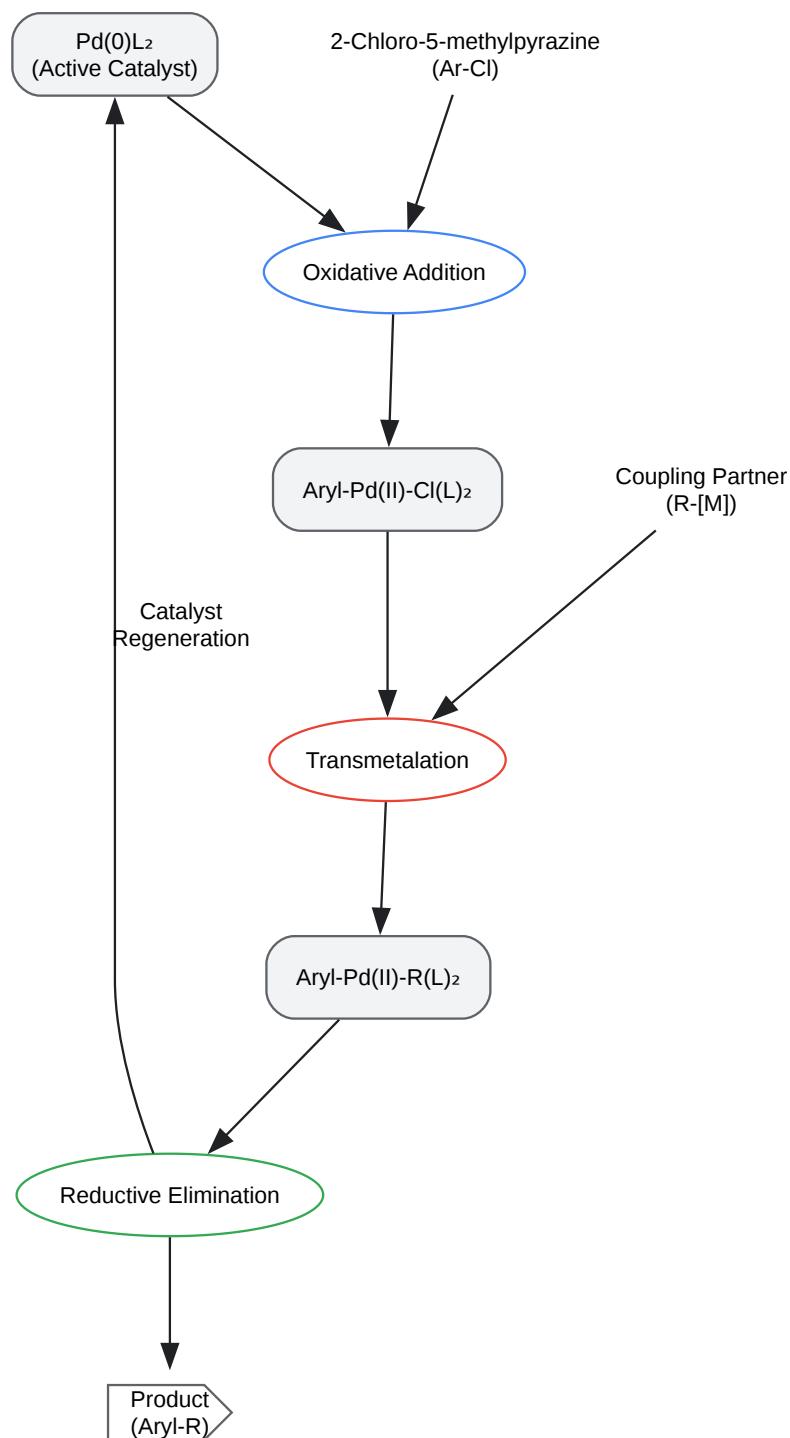
The true utility of **2-Chloro-5-methylpyrazine** is demonstrated by its participation in a wide range of synthetic transformations that allow for the precise and efficient introduction of new functional groups.

### A. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

SNAr is often the most direct method for functionalizing **2-Chloro-5-methylpyrazine** with heteroatom nucleophiles such as amines, alcohols, and thiols.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.<sup>[5]</sup> First, the nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms, which provides a strong thermodynamic driving force for this initial step. The subsequent, typically rapid, step involves the elimination of the chloride ion to restore aromaticity, yielding the substituted product.<sup>[6]</sup>

Experimental Protocol 1: General Procedure for SNAr with an Amine


- Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve **2-Chloro-5-methylpyrazine** (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

- **Addition of Reagents:** Add the desired amine nucleophile (1.1-1.5 eq.) followed by a non-nucleophilic base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ , or DIPEA, 2.0-3.0 eq.).
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature is substrate-dependent and should be determined by empirical monitoring.
- **Monitoring:** Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous  $Na_2SO_4$ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired 2-amino-5-methylpyrazine derivative.

Caption: General experimental workflow for SNAr reactions.

## B. Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

While SNAr is powerful, its scope can be limited. Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and **2-Chloro-5-methylpyrazine** is an excellent substrate for these transformations, enabling the formation of C-C, C-N, and C-S bonds under conditions often milder than classical methods.



[Click to download full resolution via product page](#)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

### 1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals.[7][8]

**Mechanistic Insight:** The key to this reaction is the transmetalation step, where the organic group from an organoboron species (e.g., a boronic acid) is transferred to the palladium(II) center. This step requires activation by a base, which coordinates to the boron atom, forming a more nucleophilic "ate" complex, thereby facilitating the transfer of the aryl group to the palladium.[9]

#### Experimental Protocol 2: Synthesis of 2-Aryl-5-methylpyrazine via Suzuki-Miyaura Coupling

- **Setup:** To a reaction vessel, add **2-Chloro-5-methylpyrazine** (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq.).[10]
- **Solvent:** Add a degassed solvent system, typically a mixture of an organic solvent like Toluene, Dioxane, or DME, and an aqueous solution of the base.
- **Reaction:** Heat the mixture under an inert atmosphere to 80-100 °C, monitoring by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated. Purification is achieved by column chromatography.

Table 3: Typical Suzuki-Miyaura Reaction Conditions

| Component | Examples                                                                                         | Rationale                                                                             |
|-----------|--------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Catalyst  | $\text{Pd}(\text{PPh}_3)_4$ , $\text{Pd}(\text{dppf})\text{Cl}_2$ ,<br>$\text{Pd}(\text{OAc})_2$ | <b>Provides the active <math>\text{Pd}(0)</math> species for the catalytic cycle.</b> |
| Ligand    | $\text{PPh}_3$ , SPhos, XPhos                                                                    | Stabilizes the Pd center and modulates its reactivity.                                |
| Base      | $\text{K}_2\text{CO}_3$ , $\text{Cs}_2\text{CO}_3$ , $\text{K}_3\text{PO}_4$                     | Activates the boronic acid for efficient transmetalation.                             |

| Solvent | Toluene/ $\text{H}_2\text{O}$ , Dioxane/ $\text{H}_2\text{O}$  | Solubilizes both organic and inorganic reagents. |

## 2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful and general method for forming C-N bonds, often succeeding where traditional SNAr reactions fail due to poor nucleophilicity of the amine or harsh required conditions.[\[11\]](#)[\[12\]](#)

**Mechanistic Insight:** The Buchwald-Hartwig amination follows the general palladium-catalyzed cycle.[\[13\]](#)[\[14\]](#) The critical reductive elimination step, which forms the C-N bond, is often the rate-limiting step. The development of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) has been crucial to the reaction's success, as these ligands accelerate the reductive elimination step and prevent catalyst decomposition.[\[15\]](#)

### Experimental Protocol 3: Synthesis of 2-Amino-5-methylpyrazine Derivatives via Buchwald-Hartwig Amination

- **Setup:** In a glovebox or under an inert atmosphere, combine **2-Chloro-5-methylpyrazine** (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).
- **Solvent:** Add an anhydrous, degassed solvent such as Toluene or Dioxane.
- **Reaction:** Heat the sealed reaction vessel to 80-110 °C until the starting material is consumed (monitored by GC-MS or LC-MS).

- Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous NH<sub>4</sub>Cl, and extract with an organic solvent. The crude product is then purified by column chromatography.

### 3. Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable intermediates for further transformations or as components of electro-optical materials and pharmaceuticals.[16]

**Mechanistic Insight:** This reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the palladium(II) complex, leading to high efficiency and yields.[17]

#### Experimental Protocol 4: Synthesis of 2-Alkynyl-5-methylpyrazine via Sonogashira Coupling

- **Setup:** To a flask, add **2-Chloro-5-methylpyrazine** (1.0 eq.), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%) in a solvent like THF or DMF.
- **Reagents:** Add a base, typically an amine such as triethylamine or diisopropylamine, which also serves as a solvent or co-solvent. Then, add the terminal alkyne (1.1-1.5 eq.).
- **Reaction:** Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
- **Work-up and Purification:** Once the reaction is complete, filter off any solids, concentrate the filtrate, and purify the residue by column chromatography.

## Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. **2-Chloro-5-methylpyrazine** should be handled with appropriate care.

- Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[4]
- Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

## Conclusion

**2-Chloro-5-methylpyrazine** is far more than a simple halogenated heterocycle; it is a powerful and versatile platform for the synthesis of complex, high-value molecules. Its inherent electronic properties make it an excellent substrate for both nucleophilic aromatic substitution and a host of modern transition metal-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and applying the robust protocols detailed in this guide, researchers in drug discovery and materials science can effectively leverage the unique reactivity of this scaffold to accelerate their innovation and achieve their synthetic goals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-5-methylpyrazine CAS#: 59303-10-5 [m.chemicalbook.com]
- 4. 2-Chloro-5-methylpyrazine | C5H5ClN2 | CID 12600386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. name-reaction.com [name-reaction.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 17. Cross-Coupling Reaction of Chloropyrazines with Acetylenes [jstage.jst.go.jp]
- To cite this document: BenchChem. [Chemical properties and reactivity of 2-Chloro-5-methylpyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367138#chemical-properties-and-reactivity-of-2-chloro-5-methylpyrazine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)